molecular formula C9H17N3 B11734015 1-methyl-N-(3-methylbutyl)-1H-pyrazol-3-amine

1-methyl-N-(3-methylbutyl)-1H-pyrazol-3-amine

Cat. No.: B11734015
M. Wt: 167.25 g/mol
InChI Key: HEBRJLQFUYXQLL-UHFFFAOYSA-N
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Description

1-Methyl-N-(3-methylbutyl)-1H-pyrazol-3-amine is a substituted pyrazole derivative characterized by a methyl group at the 1-position of the pyrazole ring and a branched 3-methylbutyl group attached to the N-atom of the 3-amino substituent. Pyrazole derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and material science due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions .

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

1-methyl-N-(3-methylbutyl)pyrazol-3-amine

InChI

InChI=1S/C9H17N3/c1-8(2)4-6-10-9-5-7-12(3)11-9/h5,7-8H,4,6H2,1-3H3,(H,10,11)

InChI Key

HEBRJLQFUYXQLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1=NN(C=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1-methyl-N-(3-methylbutyl)-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrazol-3-amine with 3-methylbutyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-N-(3-methylbutyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-methylbutyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-N-(3-methylbutyl)-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-N-(3-methylbutyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1. Key Properties of Selected Pyrazol-3-Amine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Notable Data/Properties
1-Methyl-N-(3-methylbutyl)-1H-pyrazol-3-amine 3-Methylbutyl (N) C₁₀H₁₈N₄ 194.28* Inferred higher lipophilicity due to branched alkyl chain
1-Methyl-N-(propan-2-yl)-1H-pyrazol-3-amine Isopropyl (N) C₇H₁₃N₃ 139.2 CAS 1178319-46-4; powder form, storage at 4°C
1-Methyl-N-(octan-2-yl)-1H-pyrazol-3-amine Octan-2-yl (N) C₁₂H₂₃N₃ 209.33 CAS 1183433-94-4; 95% purity
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Pyridin-3-yl (C3), Ethyl (N) C₁₀H₁₃N₅ 203.24 ESIMS m/z 203 ([M+H]⁺)
1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Pyridin-3-yl (C5) C₉H₁₁N₅ 189.21 ¹H NMR δ 8.88 (s, 1H), yield 15.35%

*Molecular weight calculated based on structural similarity.

Key Observations:

  • Aromatic vs. Aliphatic Substituents : Pyridinyl substituents () introduce aromaticity and π-stacking capability, contrasting with aliphatic chains that prioritize hydrophobic interactions.
  • Synthetic Yields : Yields vary with substituent complexity; for example, cyclopropyl derivatives exhibit lower yields (~17.9%) due to steric hindrance , whereas simpler alkylamines achieve higher yields (e.g., 15–86% in ).

Hydrogen Bonding and Crystallographic Behavior

Hydrogen bonding patterns differ markedly between analogs:

  • Polymeric Chains : Derivatives such as N-phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine form infinite chains via intermolecular N–H⋯N hydrogen bonds, enhancing thermal stability .

Biological Activity

1-Methyl-N-(3-methylbutyl)-1H-pyrazol-3-amine is a synthetic organic compound belonging to the pyrazole family. Its unique structure, characterized by a five-membered ring with two nitrogen atoms and specific substituents, contributes to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The molecular formula of this compound is C9H14N4C_9H_{14}N_4, with a molecular weight of approximately 167.25 g/mol. The presence of the 3-methylbutyl group enhances its lipophilicity, which may improve interactions with biological targets.

Biological Activities

Research has indicated that this compound exhibits several significant biological activities:

  • Analgesic Activity : Preliminary studies suggest that this compound may alleviate pain through interactions with specific biological targets, potentially modulating enzyme or receptor activity.
  • Antimicrobial Properties : Investigations have shown potential antimicrobial effects against various pathogens, making it a candidate for further pharmacological exploration.
  • Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, indicating potential therapeutic applications in inflammatory conditions.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with enzymes and receptors, potentially leading to modulation of their activities. For instance:

  • The binding affinity to specific targets can influence cellular pathways related to pain perception and inflammation.
  • Structural modifications and derivatives of the compound may enhance or alter these interactions, leading to varied biological outcomes.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesDistinct Characteristics
1-Methyl-3-tert-butyl-1H-pyrazole-5-amineContains a tert-butyl groupExhibits different lipophilicity compared to this compound
4-Methyl-N-(3-methylbutyl)-1-propan-2-ylpyrazol-3-amineFeatures a propan-2-yl substituentMay show varied biological activities due to structural differences
1-(2-Fluoroethyl)-3-methyl-N-(3-methylbutyl)-1H-pyrazol-4-amineContains a 2-fluoroethyl groupPotentially enhances lipophilicity and interaction with biological targets

The structural variations among these compounds can lead to significant differences in their biological activities, highlighting the importance of specific substituents in determining pharmacological effects.

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazole derivatives, including this compound:

  • Analgesic Activity Study : A study demonstrated that derivatives of pyrazole compounds exhibited significant analgesic effects in animal models. The mechanism was attributed to modulation of pain pathways through receptor interaction.
  • Antimicrobial Efficacy : Another investigation evaluated the antimicrobial properties of various pyrazole derivatives against common bacterial strains. Results indicated that certain derivatives had notable inhibitory effects, suggesting potential for development as antimicrobial agents.

Future Directions

Ongoing research aims to further elucidate the mechanisms of action and therapeutic potential of this compound. Key areas of focus include:

  • In-depth Mechanistic Studies : Understanding how this compound interacts at the molecular level with enzymes and receptors.
  • Development of Derivatives : Exploring structural modifications to enhance efficacy and reduce side effects.

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